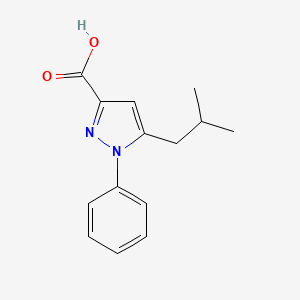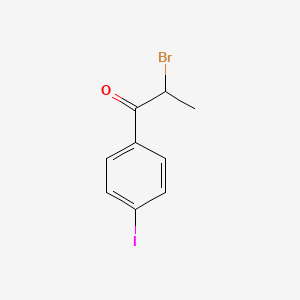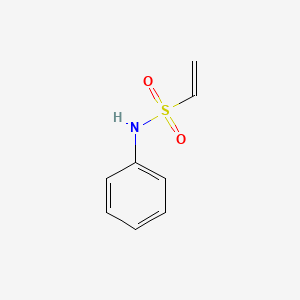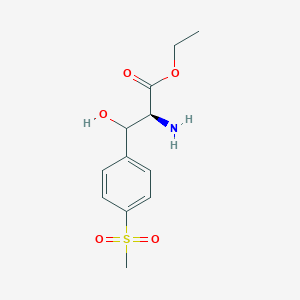
5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
The molecular structure of a compound is often determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .Applications De Recherche Scientifique
Boronic Acid Derivatives in Organic Synthesis
Boronic acids, including (2-methylpropyl)boronic acid , play a crucial role in organic synthesis. They are versatile reagents for Suzuki-Miyaura cross-coupling reactions, which allow the formation of carbon-carbon bonds. Researchers use boronic acids to construct complex molecules, such as pharmaceuticals, agrochemicals, and materials. The compound’s boronic acid functionality makes it valuable in these synthetic endeavors .
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antioxidant activity . They are capable of inhibiting free radicals, which play an important role in human diet, protection of foods, and anti-aging cosmetics .
Mode of Action
Compounds with similar structures have been found to interact with their targets by inhibiting the degradative action of specific enzymes . This interaction results in changes at the molecular level, potentially affecting the function of the target.
Biochemical Pathways
Similar compounds have been found to affect the production of metabolites with antioxidant activity . These metabolites can interact with free radicals, preventing oxidative damage to vital molecules by disrupting the chain reactions caused by these radicals .
Pharmacokinetics
Similar compounds have been found to be absorbed via oral ingestion and dermal exposure . The primary excretory route is urine, with biliary excretion being noted in minor amounts .
Result of Action
Similar compounds have been found to exhibit profound antitumoral activity by acting on several immunological levels synergistically .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of enzymes, bacteria, and other microorganisms in the environment can lead to the hydrolyzation of similar compounds, resulting in the formation of other substances . These substances can then interact with the environment, potentially affecting the compound’s action and efficacy.
Safety and Hazards
Propriétés
IUPAC Name |
5-(2-methylpropyl)-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)8-12-9-13(14(17)18)15-16(12)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPRFBKERNQEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NN1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B3124510.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B3124513.png)
![5-[(4-methoxyphenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3124518.png)
![5-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3124526.png)

![5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine](/img/structure/B3124535.png)
![1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-2-heptyn-1-ol](/img/structure/B3124538.png)
![1-[(4-methoxybenzyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B3124543.png)
![1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea](/img/structure/B3124560.png)

![2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3124566.png)

